3,4,5,6-Tetrahydrophthalic anhydride (also known as 1-cyclohexene-1,2-dicarboxylic anhydride) is a high-purity cycloaliphatic anhydride widely utilized as a premium epoxy curing agent and a critical synthetic intermediate [1]. Characterized by a melting point of 69–73 °C, it exists as a white crystalline powder at room temperature [2]. In industrial procurement, it is primarily selected for its ability to impart excellent electrical insulation, high thermal stability, and superior UV resistance to cured epoxy resins, as well as its unique tetrasubstituted double bond which serves as a reactive site for the synthesis of advanced agrochemicals and specialty polymers [1].
Substituting 3,4,5,6-tetrahydrophthalic anhydride with common alternatives like phthalic anhydride (PA) or methyltetrahydrophthalic anhydride (MTHPA) often leads to application failure [2]. Phthalic anhydride contains an aromatic ring that strongly absorbs UV light, causing rapid yellowing and degradation in optical or outdoor epoxy applications [2]. Conversely, while MTHPA is a common cycloaliphatic substitute, it is a liquid at room temperature, rendering it entirely unsuitable for dry-blended powder coatings that require solid hardeners to prevent premature agglomeration. Furthermore, fully saturated analogs like hexahydrophthalic anhydride (HHPA) lack the reactive double bond necessary for downstream functionalization in agrochemical synthesis, and highly methylated analogs exhibit drastically higher occupational sensitization risks [1].
In industrial handling of acid anhydrides, occupational asthma and sensitization are major procurement concerns. Animal model studies evaluating the structure-activity relationships of organic acid anhydrides demonstrate that 3,4,5,6-tetrahydrophthalic anhydride (THPA3456) exhibits a significantly lower sensitizing potential compared to methylated and aromatic analogs[1]. In intradermal immunization models, THPA3456 sensitized only 33% (3/9) of subjects, whereas methyl-substituted analogs (MTHPA) and phthalic anhydride (PA) triggered specific IgG and IgE antibody formation in nearly all subjects [1]. The addition of a methyl group drastically enhances immunogenicity, making the unmethylated 3,4,5,6-THPA a safer baseline choice for large-scale handling [1].
| Evidence Dimension | Sensitization rate (IgG/IgE response in animal models) |
| Target Compound Data | 33% sensitization (3/9 subjects) with very low specific antibody titers |
| Comparator Or Baseline | Methyltetrahydrophthalic anhydride (MTHPA) and Phthalic Anhydride (PA): ~100% sensitization with significantly elevated specific IgG/IgE |
| Quantified Difference | 67% reduction in sensitization incidence compared to methylated/aromatic baselines |
| Conditions | 0.3 M intradermal immunization in guinea pig models |
Lower immunogenicity reduces the risk of occupational asthma and allergic contact dermatitis, lowering facility safety overhead and worker compensation risks.
The physical state of the curing agent dictates the manufacturing process for epoxy resins. 3,4,5,6-Tetrahydrophthalic anhydride is a crystalline solid with a melting point of 69–73 °C [1], whereas its widely used derivative, methyltetrahydrophthalic anhydride (MTHPA), is a liquid at room temperature. For epoxy powder coatings, liquid hardeners cause immediate caking and fail dry-blending processes. The solid state of 3,4,5,6-THPA allows it to be uniformly co-milled with solid epoxy resins, ensuring a stable, free-flowing powder that only crosslinks upon thermal activation above its melting point [1].
| Evidence Dimension | Melting Point / Phase at 25 °C |
| Target Compound Data | Solid (Melting point 69–73 °C) |
| Comparator Or Baseline | MTHPA: Liquid (Melting point < 0 °C) |
| Quantified Difference | >70 °C difference in melting point, shifting phase from liquid to solid |
| Conditions | Standard ambient temperature and pressure (25 °C, 1 atm) |
Procurement teams must select the solid THPA over liquid MTHPA for any dry-blend powder coating or hot-melt casting application to ensure processability.
When selecting hardeners for LED encapsulation or outdoor composite insulators, UV stability is critical. Aromatic anhydrides like phthalic anhydride (PA) contain conjugated pi-systems that absorb ultraviolet light, leading to rapid photo-oxidation and severe yellowing of the cured epoxy [1]. 3,4,5,6-Tetrahydrophthalic anhydride is a cycloaliphatic compound lacking this aromaticity. Consequently, epoxy resins cured with 3,4,5,6-THPA exhibit significantly higher optical clarity and resistance to UV-induced discoloration over time compared to PA-cured baselines, while maintaining equivalent or superior electrical insulation properties [1].
| Evidence Dimension | UV-induced discoloration (Yellowing index) |
| Target Compound Data | High optical clarity with minimal UV absorption |
| Comparator Or Baseline | Phthalic Anhydride (PA): High UV absorption leading to rapid yellowing |
| Quantified Difference | Elimination of the aromatic chromophore prevents photo-oxidative degradation |
| Conditions | Cured epoxy resin under prolonged UV exposure |
Essential for optical applications, LED potting, and outdoor electrical insulators where long-term transparency and color stability are required.
As a chemical intermediate, 3,4,5,6-tetrahydrophthalic anhydride offers a unique structural advantage over fully saturated analogs like hexahydrophthalic anhydride (HHPA). It contains a tetrasubstituted 1-cyclohexene double bond, which serves as a highly reactive site for subsequent chemical modifications such as epoxidation, halogenation, or ene-reactions . This specific unsaturation is an absolute requirement when synthesizing complex agrochemicals, such as the insecticide tetramethrin, where the double bond is retained in the final active ingredient. HHPA cannot undergo these reactions, making 3,4,5,6-THPA irreplaceable in these synthetic routes .
| Evidence Dimension | Presence of reactive double bond |
| Target Compound Data | Contains a reactive 1-cyclohexene double bond |
| Comparator Or Baseline | Hexahydrophthalic Anhydride (HHPA): Fully saturated (no double bonds) |
| Quantified Difference | Enables addition reactions (epoxidation, halogenation) impossible with HHPA |
| Conditions | Standard organic synthesis conditions for alkene functionalization |
Buyers sourcing precursors for tetramethrin or functionalized polymers must procure THPA, as saturated analogs like HHPA are chemically inert at the ring.
Due to its solid crystalline form (melting point 69-73 °C), 3,4,5,6-tetrahydrophthalic anhydride is the ideal hardener for dry-blended epoxy powder coatings, avoiding the caking and agglomeration issues caused by liquid anhydrides like MTHPA [1].
Serves as an irreplaceable precursor for the synthesis of tetramethrin and other pesticides, utilizing its internal 1-cyclohexene double bond for specific structural integration that fully saturated analogs cannot achieve .
Replaces aromatic hardeners like phthalic anhydride in optical applications, providing a cured resin matrix that resists UV-induced yellowing and maintains high light transmittance over prolonged outdoor exposure [2].
Selected for large-scale manufacturing environments where reducing the risk of occupational asthma and worker sensitization is a priority, outperforming highly immunogenic methylated anhydrides in safety profiles [3].
Corrosive;Irritant;Health Hazard